

An In-depth Technical Guide to 2-Chlorobenzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chlorobenzaldehyde

Cat. No.: B7760846

[Get Quote](#)

This guide offers a comprehensive technical overview of **2-Chlorobenzaldehyde** (CAS Number: 89-98-5), a pivotal organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, key reactions, and diverse industrial applications, with a strong emphasis on safety and handling.

Core Identification and Physicochemical Properties

2-Chlorobenzaldehyde, also known as ortho-chlorobenzaldehyde, is an aromatic aldehyde with a chlorine atom substituted at the ortho position of the benzene ring relative to the aldehyde group.^{[1][2]} This substitution pattern significantly influences its chemical behavior, rendering it more stable against autoxidation compared to benzaldehyde.^[3] It presents as a clear, colorless to pale yellow oily liquid with a distinct, penetrating odor.^{[1][4]}

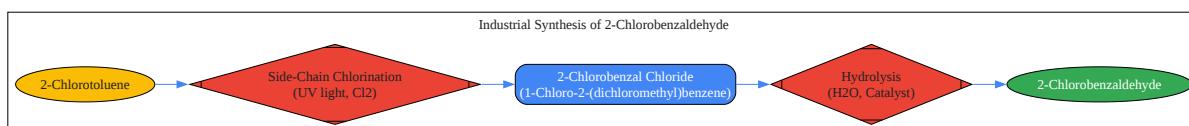
Table 1: Physicochemical Properties of **2-Chlorobenzaldehyde**

Property	Value	Source(s)
CAS Number	89-98-5	[1][5][6][7]
Molecular Formula	C ₇ H ₅ ClO	[1][3][6][7]
Molecular Weight	140.57 g/mol	[3][5][7][8]
Appearance	Clear colorless to yellowish liquid	[1][3][4]
Melting Point	9–12 °C (48–54 °F; 282–285 K)	[3][5]
Boiling Point	209–215 °C (408–419 °F; 482–488 K)	[3]
Density	~1.25 g/mL at 25 °C	[3][5]
Flash Point	87–88 °C (189–190.4 °F; 360–361 K)	[1][3][9]
Autoignition Temp.	385 °C (725 °F; 658 K)	[3]
Solubility	Slightly soluble in water; soluble in ethanol, ether, benzene, and acetone.[1][3]	
Vapor Pressure	2.2 mmHg at 122°F (50°C)	[8]
Refractive Index	1.5662 at 20 °C	[4]

Industrial Synthesis and Manufacturing

The primary industrial route to **2-Chlorobenzaldehyde** involves the side-chain chlorination of 2-chlorotoluene to yield 2-chlorobenzal chloride, followed by hydrolysis.[10] This hydrolysis step is critical and can be performed under various conditions.

Hydrolysis of 2-Chlorobenzal Chloride


This is the most common manufacturing method.[3] The dichloromethyl group of the intermediate, 1-chloro-2-(dichloromethyl)benzene, is converted to an aldehyde.[10]

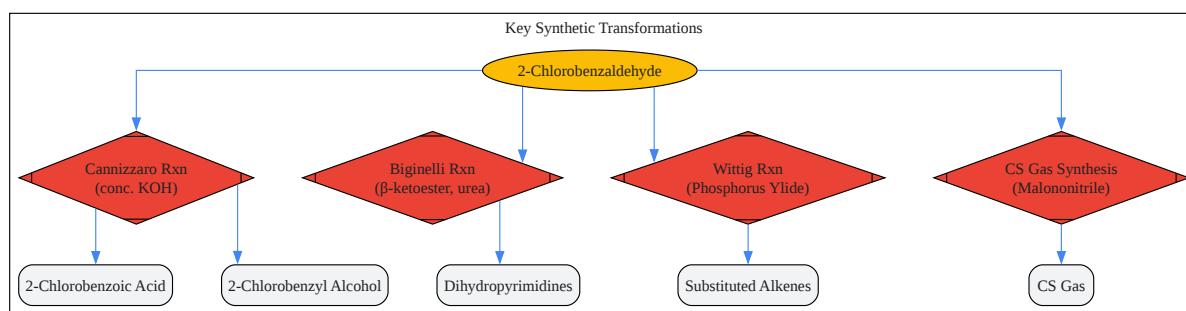
- Acid-Catalyzed Hydrolysis: This method employs a strong acid, such as concentrated sulfuric acid, to facilitate the hydrolysis. The precursor is stirred with the acid, often with gentle heating, until the evolution of hydrogen chloride gas ceases.[11] The product is then isolated by pouring the mixture into cold water and separating the organic layer.[11]
- Metal Salt Catalysis: Catalysts like iron(III) chloride can be used to drive the hydrolysis. This approach can offer milder reaction conditions compared to using concentrated strong acids.

Oxidation of 2-Chlorotoluene Derivatives

Alternative synthesis pathways involve oxidation:

- Direct oxidation of 2-chlorotoluene using manganese dioxide (MnO_2) as a catalyst.[12]
- Oxidation of 2-chlorobenzyl chloride with agents like dilute nitric acid or N-oxides of tertiary amines.

[Click to download full resolution via product page](#)


Caption: Primary industrial synthesis route for **2-Chlorobenzaldehyde**.

Chemical Reactivity and Synthetic Utility

The chemical persona of **2-Chlorobenzaldehyde** is defined by the interplay between the aldehyde functional group and the ortho-chloro substituent. The aldehyde group is a site for various nucleophilic addition reactions, while the chlorine atom, an electron-withdrawing group, enhances the reactivity of the carbonyl carbon.[13][14]

Key Reactions:

- Cannizzaro Reaction: In the absence of alpha-hydrogens, **2-Chlorobenzaldehyde** undergoes disproportionation in the presence of a strong base (e.g., potassium hydroxide) to yield equimolar amounts of 2-chlorobenzoic acid and 2-chlorobenzyl alcohol.[15] This reaction can even be performed under solvent-free conditions by grinding the reactants.[15]
- Biginelli Cyclocondensation: It serves as a key aldehyde component in one-pot, three-component Biginelli reactions with β -ketoesters and (thio)ureas to generate diversely functionalized dihydropyrimidine derivatives, which are of interest in medicinal chemistry.
- Wittig Reaction: The aldehyde readily reacts with phosphorus ylides in Wittig reactions to form substituted alkenes, a fundamental transformation in organic synthesis.[13]
- Reductive Amination: It can be converted to various secondary and tertiary amines through reductive amination, reacting with a primary or secondary amine in the presence of a reducing agent.[13]
- CS Gas Synthesis: A notable application is its reaction with malononitrile to produce o-Chlorobenzylidene malononitrile (CS gas), a common riot control agent.[3]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity | Chemicalbook [chemicalbook.com]
- 2. CAS 89-98-5: 2-Chlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 2-Chlorobenzaldehyde | CIC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 邻氯苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. ojs.wiserpub.com [ojs.wiserpub.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chlorobenzaldehyde: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7760846#2-chlorobenzaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com